molecular formula C22H25N3O4S2 B2725372 N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide CAS No. 457952-79-3

N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide

Cat. No.: B2725372
CAS No.: 457952-79-3
M. Wt: 459.58
InChI Key: FDPDBTYWMQABGP-UHFFFAOYSA-N
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Description

“N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide” is a complex organic compound that features a benzothiolo-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiolo-pyrimidine core, followed by the introduction of the phenyl group and the sulfanyl acetamide moiety. Common reagents used in these steps include thiols, amines, and acylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for new drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of “N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of “N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide” lies in its specific structural features, such as the benzothiolo-pyrimidine core and the sulfanyl acetamide moiety. These features may confer unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c26-12-10-24(11-13-27)18(28)14-30-22-23-20-19(16-8-4-5-9-17(16)31-20)21(29)25(22)15-6-2-1-3-7-15/h1-3,6-7,26-27H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPDBTYWMQABGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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